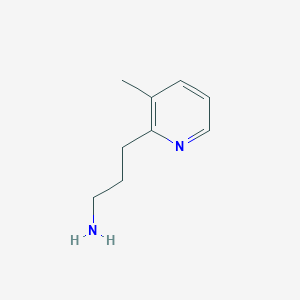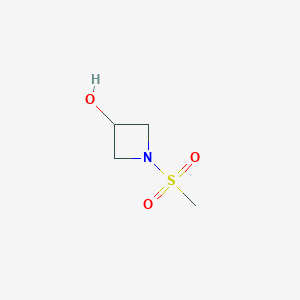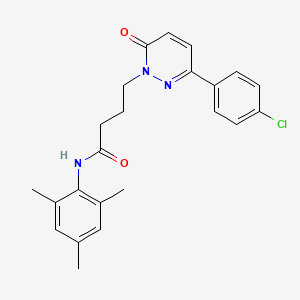![molecular formula C19H19ClN2O2 B3020902 (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone CAS No. 1993479-01-8](/img/structure/B3020902.png)
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone (CBM-ME) is a synthetic small molecule that has been studied for its potential as a therapeutic agent in a variety of diseases. CBM-ME has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been studied for its potential to treat cancer, infections, and inflammatory diseases. CBM-ME has been found to be highly selective for certain targets, making it an attractive option for therapeutic applications.
Aplicaciones Científicas De Investigación
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In particular, it has been studied for its potential to treat cancer, infections, and inflammatory diseases. This compound has been studied in cell cultures and animal models, and has been found to be effective in treating a variety of diseases.
Mecanismo De Acción
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been found to act on a variety of targets. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells, and to inhibit angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α. This compound has also been found to induce apoptosis in cancer cells, and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly selective compound, meaning that it can target specific enzymes and pathways without affecting other pathways. Another advantage is that it is relatively easy to synthesize and is relatively stable. A limitation is that it is a synthetic compound, meaning that it is not naturally occurring and may have unknown side effects.
Direcciones Futuras
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has potential therapeutic applications in a variety of diseases. Future research should focus on understanding the mechanism of action of this compound and its potential side effects. Additionally, studies should be conducted to determine the efficacy and safety of this compound in clinical trials. Furthermore, research should be conducted to identify new targets for this compound and to develop new formulations of the compound. Finally, research should be conducted to identify new synthetic methods for the production of this compound.
Métodos De Síntesis
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone is synthesized through a multi-step process. The synthesis starts with the formation of the starting compound, 2-chlorobenzyl imidazole. This is then reacted with 4-methoxyphenyl ethanone to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of around 120°C. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
(2E)-2-[1-[(2-chlorophenyl)methyl]imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-16-8-6-14(7-9-16)18(23)12-19-21-10-11-22(19)13-15-4-2-3-5-17(15)20/h2-9,12,21H,10-11,13H2,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJVMYHFYOTYKR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NCCN2CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/2\NCCN2CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylpiperidin-1-yl)butyl]amine](/img/structure/B3020819.png)
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B3020820.png)
![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)
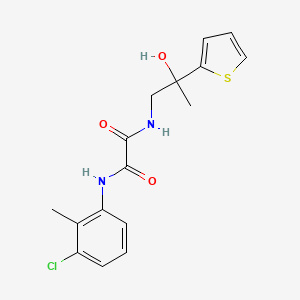
![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)
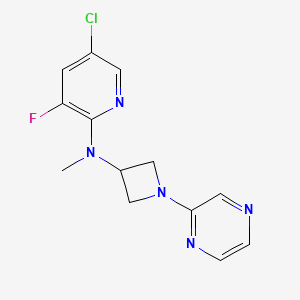
![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)
![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)
![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)
